(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Description

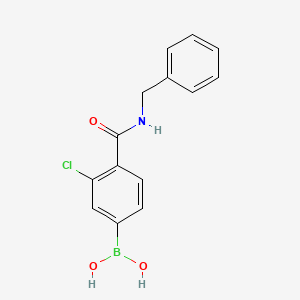

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS: 850589-42-3, molecular formula: C₁₄H₁₃BClNO₃) is a boronic acid derivative featuring a benzylcarbamoyl group at the para position and a chlorine substituent at the meta position of the phenyl ring (Figure 1). This compound is utilized in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . Its purity ranges from 95% to 98%, depending on the supplier .

Properties

IUPAC Name |

[4-(benzylcarbamoyl)-3-chlorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BClNO3/c16-13-8-11(15(19)20)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMFJSKLOSUPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657347 | |

| Record name | [4-(Benzylcarbamoyl)-3-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-42-3 | |

| Record name | B-[3-Chloro-4-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Benzylcarbamoyl)-3-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid typically involves two major steps:

- Amide Formation: Introduction of the benzylcarbamoyl group onto a chlorophenyl precursor.

- Boronic Acid Installation: Introduction of the boronic acid group onto the aromatic ring, often via lithiation-borylation or palladium-catalyzed cross-coupling methods.

Detailed Preparation Methods

Amide Formation (Benzylcarbamoyl Group Introduction)

- Typical Approach: Direct amidation of a carboxylic acid or acid derivative with benzylamine.

- Catalysis: Borate-catalyzed direct amidation has been reported as an efficient method, using borate catalysts such as tris-(3,4,5-trifluorophenyl)borate to promote amidation under mild conditions.

- Reaction Conditions:

- Carboxylic acid (5 mmol) and benzylamine (5.5 mmol) in tert-butyl acetate solvent.

- Heating to 80 °C with borate catalyst addition (e.g., 5 mol%).

- Reflux with Dean-Stark apparatus to remove water and drive amidation to completion.

- Workup: Quenching with saturated NaHCO3, extraction with dichloromethane, washes with acid/base to purify, drying, and chromatographic purification.

- Yields: High yields (~87%) of the amide product have been achieved using this method.

Boronic Acid Installation

Two principal synthetic routes are common for installing the boronic acid moiety on the chlorophenyl ring:

Lithiation-Borylation Route

-

- Starting from an aryl halide (e.g., 3-chloro-4-benzylcarbamoylphenyl bromide or iodide), treatment with n-butyllithium at low temperature generates an aryllithium intermediate.

- Subsequent reaction with trialkyl borate (e.g., trimethyl borate) affords the boronate ester intermediate.

- Hydrolysis of the boronate ester yields the boronic acid.

-

- Requires careful temperature control (-78 °C to 0 °C) to avoid side reactions.

- Protection of sensitive groups (amide) may be necessary to prevent decomposition.

- Hydrolysis step must be controlled to avoid protodeboronation.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

-

- Aryl halide precursor (e.g., 3-chloro-4-benzylcarbamoylphenyl bromide or iodide) is reacted with bis(pinacolato)diboron or a boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a base (e.g., K2CO3 or Cs2CO3).

- Solvents such as DMF, THF/H2O mixtures, or toluene are commonly used.

- Reaction temperatures range from 80 °C to 100 °C, under inert atmosphere (N2 or Ar) for 10-12 hours.

-

- After completion, the mixture is cooled, extracted with ethyl acetate, dried over Na2SO4, filtered, and purified by silica gel chromatography.

Yields: Typically 78-87% yield of the boronic acid product is reported.

-

- Milder conditions compared to lithiation, better functional group tolerance.

- Scalable and widely used in industrial synthesis.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amide Formation | Borate-catalyzed amidation | Carboxylic acid + benzylamine, B(ArF)3 catalyst, 80 °C, tert-butyl acetate, reflux | ~87 | Efficient, mild, water removal via Dean-Stark |

| Boronic Acid Installation | Lithiation-Borylation | Aryl halide, n-BuLi, trialkyl borate, hydrolysis | Variable | Requires low temp, sensitive to moisture |

| Boronic Acid Installation | Pd-catalyzed Suzuki-Miyaura coupling | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base, 80-100 °C, inert atmosphere | 78-87 | Functional group tolerant, scalable |

| Photochemical Methods | Visible light promoted coupling | Organoboronic acids + amines + ketones, LED irradiation, MeOH, N2 atmosphere | N/A | Emerging method, potential for late-stage functionalization |

Research Findings and Notes

- Borate-catalyzed amidation offers a clean, efficient route to amide intermediates without harsh reagents.

- Suzuki-Miyaura coupling remains the gold standard for installing boronic acid groups on aromatic rings with high selectivity and yield.

- Photochemical methods provide innovative, milder alternatives but require further development for this specific compound.

- Protection strategies for sensitive functional groups (amide, chloro substituent) are critical to maintain integrity during lithiation or coupling steps.

- Moisture sensitivity of boronic acids necessitates careful handling and storage.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

Reduction: The carbonyl group in the benzylcarbamoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of phenols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound's boronic acid functional group allows it to form reversible covalent bonds with diols, making it a valuable candidate for drug design. Boronic acids, including (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, have been studied for their potential as enzyme inhibitors, particularly in targeting serine β-lactamases involved in antibiotic resistance. This property is crucial for developing new antibiotics that can overcome resistance mechanisms in bacteria like Acinetobacter baumannii and Escherichia coli .

1.2 Enzyme Inhibition Studies

Research has demonstrated that compounds with similar structures to this compound can act as effective inhibitors of β-lactamases. For instance, a study on boronic acid transition state inhibitors (BATSIs) revealed their ability to decrease the minimum inhibitory concentration (MIC) of cephalosporins against resistant bacterial strains . The unique amide side chain of this compound enhances its binding affinity to target enzymes, suggesting its potential role in the development of novel therapeutic agents.

Biochemical Applications

2.1 Protein-Protein Interactions

The compound can be utilized as a probe to investigate protein-protein interactions and enzyme activities. Its ability to reversibly bind to diols makes it suitable for studying biological processes involving glycoproteins and other biomolecules that contain sugar moieties . This application is particularly relevant in understanding signaling pathways and metabolic processes.

2.2 Glucose Sensing

Boronic acids are known for their capacity to bind glucose selectively, which is essential for developing glucose sensors used in diabetes management. Preliminary studies indicate that this compound may exhibit high binding affinity for glucose, making it a candidate for creating effective glucose-sensing devices .

Materials Science

3.1 Polymer Synthesis

Arylboronic acids have been employed in synthesizing polymers with specific functionalities, such as enhanced electrical or optical properties. The incorporation of this compound into polymer matrices can lead to materials with tailored characteristics suitable for electronic applications .

3.2 Nanomaterials

The compound can also be integrated into nanomaterials for drug delivery systems, where its ability to form reversible bonds allows for controlled release mechanisms. This application is vital in targeting cancer cells while minimizing side effects on healthy tissues .

Table 1: Binding Affinities of Boronic Acids with Glucose

| Compound | Binding Constant (M) |

|---|---|

| This compound | TBD |

| Isoquinolinylboronic acid | 1353 - 2170 |

| Phenylboronic acid | ~5 |

| Activity Type | Observations |

|---|---|

| Glucose Binding | High affinity for glucose |

| Cancer Cell Inhibition | Selective inhibition observed |

| Sensor Development | Effective in physiological pH |

Case Studies

- Study on Enzyme Inhibition : A series of boronic acids were evaluated against class C β-lactamases, confirming the effectiveness of compounds similar to this compound in reducing MIC values significantly against resistant strains .

- Glucose Sensor Development : Research demonstrated that boronic acids could effectively bind glucose at physiological pH levels, indicating their potential use in designing sensitive glucose sensors .

Mechanism of Action

The mechanism of action of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The benzylcarbamoyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substitution Patterns and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Key Observations :

Physicochemical Properties

Notes:

- The target compound’s higher logP (3.2 vs.

- The benzyloxy derivative (845551-44-2) has lower TPSA (60.7 Ų) due to the absence of an amide group .

Biological Activity

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This characteristic enhances its reactivity and versatility in organic synthesis, making it a valuable scaffold in medicinal chemistry. The presence of the benzylcarbamoyl moiety contributes to its lipophilicity, potentially improving cellular uptake and biological efficacy.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. It has been tested against various pathogens, showing promising results in inhibiting microbial growth. For instance, a study demonstrated its effectiveness against certain strains of bacteria and viruses, suggesting potential applications in treating infections .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantified using methods such as DPPH and CUPRAC assays, where it exhibited low IC50 values, indicating strong activity .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes. It demonstrated moderate activity against acetylcholinesterase and high inhibition against butyrylcholinesterase and urease. These properties suggest its potential use in treating conditions like Alzheimer's disease and other enzyme-related disorders .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The boronic acid group can form covalent bonds with serine residues in active sites of enzymes, leading to inhibition of their activity.

- Receptor Binding : The lipophilic nature of the benzylcarbamoyl group enhances binding affinity to various receptors, potentially modulating signaling pathways involved in cellular processes.

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer). Results showed that it had a high cytotoxic effect (IC50: 18.76 ± 0.62 µg/mL), indicating its potential as an anticancer agent .

- Therapeutic Applications : In vivo studies have also highlighted the compound's potential in therapeutic formulations, particularly in creams designed for topical application. These formulations demonstrated enhanced efficacy due to the compound's biological activities .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluorophenylboronic acid | Fluorine substitution on phenyl | High reactivity in cross-coupling |

| 2-(Benzylamino)phenylboronic acid | Amino group on phenyl | Strong enzyme inhibitors |

| 3-Bromophenylboronic acid | Bromine substitution on phenyl | Useful in electrophilic aromatic substitution |

| 4-Carboxyphenylboronic acid | Carboxylic acid group on phenyl | Involved in drug delivery systems |

This comparison illustrates how this compound stands out due to its unique combination of functional groups that enhance both reactivity and biological activity.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₄H₁₃BClNO₃, exact mass 295.07) .

- FT-IR : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

What are the key considerations for ensuring stability during storage and use?

Q. Advanced

- Storage : Store at 0–6°C in airtight, amber vials to prevent moisture absorption and dimerization .

- Inert Atmosphere : Use argon or nitrogen for prolonged reactions to avoid oxidation.

- Stability Testing : Monitor decomposition via accelerated aging studies (e.g., 40°C/75% RH for 14 days) with LC-MS to track protodeboronation .

How should researchers address discrepancies in reported CAS numbers or molecular descriptors?

Advanced

Discrepancies in CAS numbers (e.g., 850589-42-3 vs. 845551-44-2) may arise from isomerism or supplier errors. Mitigation strategies:

- Structural Verification : Use 2D NMR (COSY, HSQC) to confirm substitution patterns .

- Cross-Reference Databases : Validate against PubChem, Reaxys, or NIST entries .

- Batch Analysis : Compare spectral data across suppliers to identify inconsistencies .

What role does this compound play in PROTACs or bifunctional molecule development?

Advanced

The boronic acid moiety enables covalent binding to proteasome components, while the benzylcarbamoyl group serves as a linker for E3 ligase ligands.

Methodology :

- Conjugation : React with thiol-containing ligands via Michael addition or click chemistry.

- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for target proteins .

Challenges : Optimize solubility (e.g., PEGylation) and cellular permeability .

What experimental strategies mitigate protodeboronation in synthetic applications?

Advanced

Protodeboronation is pH- and temperature-dependent. Strategies include:

- Low-Temperature Reactions : Conduct Suzuki-Miyaura couplings at ≤50°C .

- Buffered Conditions : Use phosphate buffer (pH 7–8) to stabilize the boronate intermediate .

- Catalyst Screening : Test PdCl₂(dppf) or SPhos ligands to enhance catalytic efficiency .

How does the electronic environment influence reactivity in cross-coupling reactions?

Advanced

The electron-withdrawing chlorine and benzylcarbamoyl groups reduce electron density at the boron center, slowing transmetalation.

Optimization :

- Base Selection : Use Cs₂CO₃ to enhance boronate formation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of the boronate complex .

Mechanistic Studies : Employ DFT calculations to model transition states and predict reactivity .

Notes on Data Contradictions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.